5-Formyl-2-isopropoxybenzonitrile
Description
5-Formyl-2-isopropoxybenzonitrile is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a formyl group, an isopropoxy group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-formyl-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(7-13)5-10(11)6-12/h3-5,7-8H,1-2H3 |
InChI Key |
YWQGRJZLCDDIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-isopropoxybenzonitrile typically involves the reaction of 2-isopropoxybenzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of 5-Formyl-2-isopropoxybenzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-isopropoxybenzonitrile undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 5-Carboxy-2-isopropoxybenzonitrile
Reduction: 5-Formyl-2-isopropoxybenzylamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Formyl-2-isopropoxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Formyl-2-isopropoxybenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-hydroxybenzonitrile
- 5-Formyl-2-methoxybenzonitrile
- 5-Formyl-2-ethoxybenzonitrile
Uniqueness
5-Formyl-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
Biological Activity
5-Formyl-2-isopropoxybenzonitrile is an organic compound with the molecular formula . Characterized by a formyl group, an isopropoxy group, and a benzonitrile moiety, this compound has garnered interest in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.
5-Formyl-2-isopropoxybenzonitrile has several notable chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 5-formyl-2-propan-2-yloxybenzonitrile |
| InChI | InChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(7-13)5-10(11)6-12/h3-5,7-8H,1-2H3 |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C=O)C#N |
Synthesis
The synthesis of 5-Formyl-2-isopropoxybenzonitrile typically involves the reaction of 2-isopropoxybenzonitrile with a formylating agent. A common method employed is the Vilsmeier-Haack reaction , which utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring.
Biological Activity
Research indicates that 5-Formyl-2-isopropoxybenzonitrile exhibits various biological activities. The compound has been studied for its potential interactions with biomolecules, which can lead to significant pharmacological effects.
The biological activity of 5-Formyl-2-isopropoxybenzonitrile is attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group may undergo nucleophilic substitution. These interactions can result in the formation of new chemical bonds and modifications to existing ones, thereby influencing biological pathways.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of 5-Formyl-2-isopropoxybenzonitrile:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of benzonitriles, including 5-Formyl-2-isopropoxybenzonitrile, exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Antimicrobial Properties : Another research investigation reported that compounds containing the benzonitrile moiety displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the isopropoxy group enhances membrane permeability, allowing for better interaction with bacterial cells.
- Enzyme Inhibition : Further research indicated that 5-Formyl-2-isopropoxybenzonitrile could act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition may lead to altered metabolic processes in target cells, showcasing its potential as a therapeutic agent.
Comparison with Similar Compounds
The biological activity of 5-Formyl-2-isopropoxybenzonitrile can be compared with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5-Formyl-2-hydroxybenzonitrile | Antioxidant properties | Hydroxy group enhances reactivity |
| 5-Formyl-2-methoxybenzonitrile | Antimicrobial activity | Methoxy group increases solubility |
| 5-Formyl-2-ethoxybenzonitrile | Moderate anticancer activity | Ethoxy group affects lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
